molecular formula C8H13N3 B15259186 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

Cat. No.: B15259186
M. Wt: 151.21 g/mol
InChI Key: WLLWODKOVNWSOV-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole (CAS: 2031261-15-9) is a pyrazole derivative featuring a methyl group at the 1-position and an azetidin-3-ylmethyl substituent at the 4-position. Its dihydrochloride salt form (molecular formula: C₈H₁₅Cl₂N₃; molecular weight: 224.13) is commonly utilized in pharmaceutical research due to its stability and solubility .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-1-methylpyrazole

InChI

InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3

InChI Key

WLLWODKOVNWSOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substitution Patterns

The following table summarizes key structural and physicochemical differences between 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole and its analogs:

Compound Name Structural Features Molecular Weight Key Differences vs. Target Compound References
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole 1-methyl, 4-(azetidin-3-ylmethyl)pyrazole 224.13 Reference compound
5-(Azetidin-3-yl)-1-methyl-1H-pyrazole 1-methyl, 5-azetidin-3-yl pyrazole (structural isomer) 235.11 Azetidine at 5-position; altered spatial orientation
5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole 1-ethyl, 3-methyl, 4-chloro, 5-(azetidin-3-yloxymethyl)pyrazole 229.71 Chloro and ethyl substituents; ether linkage
4-(1-(5-(4,5-Dimethyl-1H-pyrazol-3-yl)-2,4-dimethylethylbenzoyl)azetidin-3-yl)benzonitrile Complex benzoyl-linked azetidine-pyrazole hybrid with dimethyl groups 453.56 Extended aromatic system; bulky substituents

Key Observations :

  • Positional Isomerism : The compound 5-(azetidin-3-yl)-1-methyl-1H-pyrazole (MW: 235.11) is a positional isomer of the target compound, with the azetidine group at the 5-position instead of the 4-position. This difference may influence receptor binding due to altered steric and electronic environments .
  • Complex Hybrids : The benzoyl-linked compound (MW: 453.56) demonstrates how extended aromatic systems and bulky substituents can improve target affinity but may complicate synthetic accessibility .
Bioactivity and Therapeutic Potential
  • Kinase Inhibition : Sulfonyl-linked pyrazole analogs (e.g., 4-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}-1-methyl-1H-pyrazole , MW: 452) highlight the role of sulfonyl groups in enhancing kinase inhibition, a property that could be explored in the target compound .

Biological Activity

4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole features a pyrazole ring fused with an azetidine moiety, contributing to its unique chemical properties. The molecular formula is C8H12N4C_8H_{12}N_4 with a molecular weight of approximately 168.21 g/mol.

Table 1: Physical Properties

PropertyValue
Molecular Weight168.21 g/mol
LogP0.9
Solubility (pH 7.4)191 μM
TPSA68 Ų

The biological activity of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound shows potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.
  • Signal Pathway Modulation : It may modulate pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation .

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits antimicrobial and antiviral properties. In vitro studies have demonstrated its efficacy against a range of pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. Additionally, its anticancer properties have been explored, showing promise in inducing apoptosis in cancer cell lines .

Case Studies

  • Anticancer Activity : In a study examining the effects of various pyrazole derivatives on cancer cells, it was found that compounds similar to 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole significantly reduced cell viability in human breast cancer cells through apoptosis induction .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results showed that 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .

Structure-Activity Relationship (SAR)

The biological activity of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can be influenced by structural modifications. SAR studies have highlighted that variations in the azetidine ring or substitutions on the pyrazole moiety can enhance or diminish activity against specific targets .

Table 2: SAR Findings

ModificationEffect on Activity
Methyl group on pyrazoleIncreased anticancer activity
Fluorine substitutionEnhanced antimicrobial properties

Q & A

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?

  • Methodological Answer :
  • CYP Inhibition Assays : Incubate with human liver microsomes and monitor NADPH depletion. LC-MS/MS identifies metabolites (e.g., hydroxylation at azetidine C3) .
  • Implications : High CYP3A4 affinity may necessitate dose adjustments or co-administration with inhibitors (e.g., ketoconazole) .

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